molecular formula C30H47N3O9S B1674829 leukotriene C4 CAS No. 72025-60-6

leukotriene C4

Cat. No. B1674829
CAS RN: 72025-60-6
M. Wt: 625.8 g/mol
InChI Key: GWNVDXQDILPJIG-NXOLIXFESA-N
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Description

Leukotriene C4 (LTC4) is a leukotriene, a family of eicosanoid inflammatory mediators produced in leukocytes . It is the major arachidonic acid metabolite in macrophages and human mast cells as well as in antigen-sensitized lung tissue . LTC4 stimulates mucus secretion in the lung and produces contractions of nonvascular and some vascular smooth muscle .


Synthesis Analysis

LTC4 is synthesized by coupling glutathione to leukotriene A4, which acts as an intermediate . In cells of myeloid origin such as mast cells, its biosynthesis is orchestrated by translocation to the nuclear envelope along with co-localization of cytosolic phospholipase A2 (cPLA2), arachidonate 5-lipoxygenase (5-LO), 5-lipoxygenase-activating protein (FLAP) and LTC4 synthase (LTC4S), which couples glutathione to an LTA4 intermediate .


Molecular Structure Analysis

The molecular formula of LTC4 is C30H47N3O9S . The molar mass is 625.78 g·mol−1 . The structure of LTC4 includes three conjugated double bonds, which is a common property of A4, B4, C4, D4, and E4 .


Chemical Reactions Analysis

The MRP1 transporter secretes cytosolic LTC4 and cell surface proteases further metabolize it by sequential cleavage of the γ-glutamyl and glycine residues off its glutathione segment, generating the more stable products LTD4 and LTE4 .


Physical And Chemical Properties Analysis

LTC4 is a potent lipid mediator in asthma and inflammation . It is the major arachidonic acid metabolite in macrophages and human mast cells as well as in antigen-sensitized lung tissue .

Scientific Research Applications

    Drug Development and Structural Analysis

    • Summary of Application : LTC4 is a target for drug development, particularly in the context of asthma and allergies . Understanding the structure and function of LTC4 synthase, the enzyme that catalyzes the formation of LTC4, is crucial for the development of inhibitors .
    • Methods of Application : Researchers have solved the crystal structure of mouse LTC4 synthase in complex with GSH and a product analog, S-hexyl-GSH . This provides valuable insights into the structure and function of the enzyme .
    • Results or Outcomes : The structural information obtained can be used to design more effective inhibitors of LTC4 synthase, potentially leading to new treatments for asthma and allergies .

    Tumor-Associated Inflammation

    • Summary of Application : Recent work indicates that leukotrienes, including LTC4, may contribute to the low-grade inflammation associated with cancer . Leukotriene signaling contributes to the active tumor microenvironment, promoting tumor growth and resistance to immunotherapy .
    • Methods of Application : Studies have demonstrated that leukotrienes play crucial roles in shaping the tumor microenvironment . This involves modulating tumor pathophysiology and interacting with a variety of tissue cells .
    • Results or Outcomes : The emerging possibilities for pharmacological targeting of leukotriene signaling in tumor metastasis are being considered .

    Ischemic-Reperfusion Injury

    • Summary of Application : Leukotriene receptors play a significant role in ischemic-reperfusion injury . This is a type of injury that occurs when blood supply returns to the tissue after a period of ischemia or lack of oxygen .
    • Methods of Application : The role of leukotriene receptors in ischemic-reperfusion injury is studied using various experimental models . These studies often involve inducing ischemia in a specific tissue or organ, followed by reperfusion, and then assessing the effects of different interventions on the outcome .
    • Results or Outcomes : The results of these studies can provide valuable insights into the mechanisms of ischemic-reperfusion injury and potential therapeutic targets .

    Allergic Disorders

    • Summary of Application : Leukotrienes, including LTC4, play pivotal roles in acute and chronic inflammation and allergic diseases . They exert their biological effects by binding to specific G-protein-coupled receptors .
    • Methods of Application : Studies have shown that leukotrienes are involved in various allergic diseases, including asthma, allergic rhinitis, atopic dermatitis, allergic conjunctivitis, and anaphylaxis .
    • Results or Outcomes : This research has led to the development of anti-leukotriene strategies and ongoing clinical studies, offering prospects for future therapeutic applications .

Safety And Hazards

LTC4 has been extensively studied in the context of allergy and asthma . It is a potent lipid mediator in asthma and inflammation . It was reported to be involved in several other diseases, such as allergic airway diseases, dermatological diseases, cardiovascular diseases, liver injury, atherosclerosis, and colon cancer .

Future Directions

LTC4 has been reported to be involved in several diseases, such as allergic airway diseases, dermatological diseases, cardiovascular diseases, liver injury, atherosclerosis, and colon cancer . Therefore, LTC4 inhibitors, commonly used for asthma, could find broad clinical use in major human pathologies associated with ER stress-activated NOX4 .

properties

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNVDXQDILPJIG-NXOLIXFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00903946
Record name Leukotriene C4
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leukotriene C4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001198
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

leukotriene C4

CAS RN

72025-60-6
Record name Leukotriene C4
Source CAS Common Chemistry
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Record name Leukotriene C4
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Record name Leukotriene C4
Source DrugBank
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Record name Leukotriene C4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
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Record name LEUKOTRIENE C4
Source FDA Global Substance Registration System (GSRS)
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Record name Leukotriene C4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001198
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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